molecular formula C11H26FNSi B14392433 2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine CAS No. 89995-01-7

2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine

Cat. No.: B14392433
CAS No.: 89995-01-7
M. Wt: 219.41 g/mol
InChI Key: MJSKLOWJJWCACY-UHFFFAOYSA-N
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Description

2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine is an organosilicon compound that features a silicon atom bonded to a fluorine atom and a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine typically involves the reaction of diethylamine with a fluorosilane precursor. One common method is the reaction of diethylamine with diethylfluorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or organometallic compounds can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while hydrolysis can produce silanols and amines .

Scientific Research Applications

2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine involves its ability to interact with various molecular targets. The silicon-fluorine bond is highly polar, which can influence the reactivity and interaction of the compound with other molecules. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the other reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine is unique due to the presence of both diethyl groups and a fluorine atom bonded to the silicon atom. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

89995-01-7

Molecular Formula

C11H26FNSi

Molecular Weight

219.41 g/mol

IUPAC Name

2-[diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine

InChI

InChI=1S/C11H26FNSi/c1-6-13(7-2)10-11(5)14(12,8-3)9-4/h11H,6-10H2,1-5H3

InChI Key

MJSKLOWJJWCACY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)[Si](CC)(CC)F

Origin of Product

United States

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